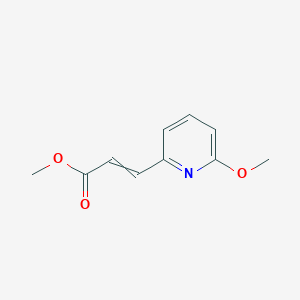
(E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and an acrylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate typically involves the following steps:
Halogenation: The starting material, 2-methoxy-6-pyridinyl, undergoes halogenation to introduce a halogen atom at the desired position.
Metal-Halogen Exchange: The halogenated compound is then subjected to a metal-halogen exchange reaction to form an organometallic intermediate.
Coupling Reaction: The organometallic intermediate is coupled with an acrylate derivative under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyridines and acrylates.
Applications De Recherche Scientifique
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (E)-methyl 3-(2-methoxy-6-pyridinyl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(E)-Methyl 3-(2-methoxy-6-pyridinyl)acrylate: can be compared with other similar compounds, such as:
Methyl 3-(2-methoxy-6-pyridinyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
Methyl 3-(2-methoxy-6-pyridinyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.
Uniqueness: The presence of the acrylate group in this compound gives it unique chemical properties and reactivity compared to similar compounds. This makes it particularly useful in specific applications where the acrylate functionality is required.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 3-(6-methoxypyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-7H,1-2H3 |
Clé InChI |
BQBVRFQRZQUANE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


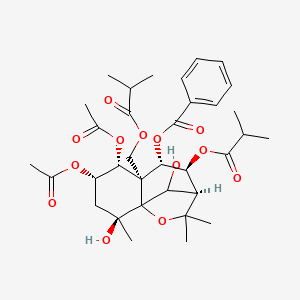
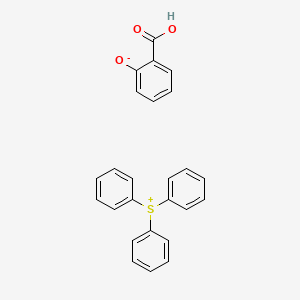
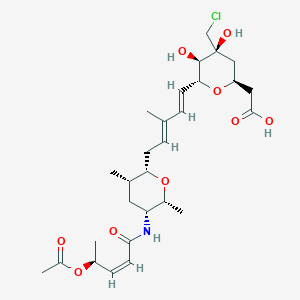
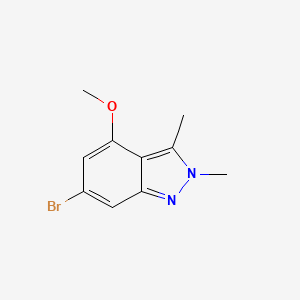
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
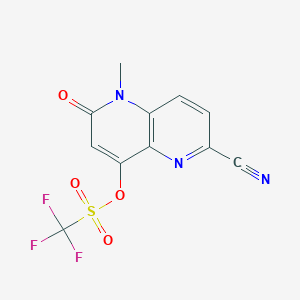
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
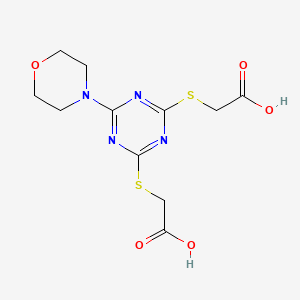
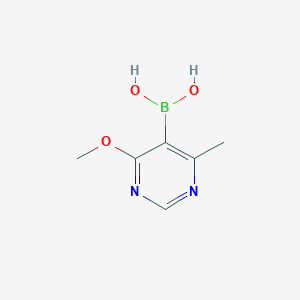
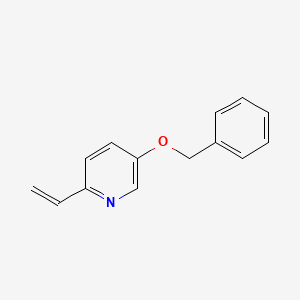
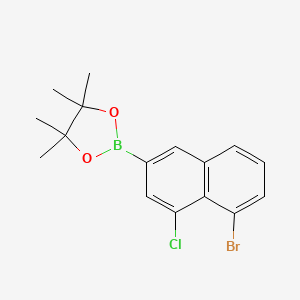
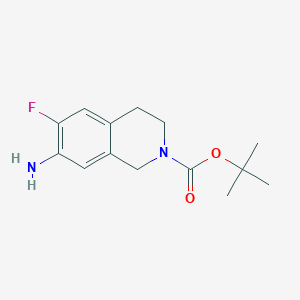
![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
